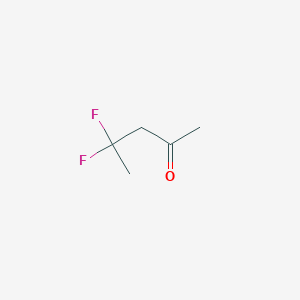

4,4-Difluoro-2-pentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8F2O |

|---|---|

Molecular Weight |

122.11 g/mol |

IUPAC Name |

4,4-difluoropentan-2-one |

InChI |

InChI=1S/C5H8F2O/c1-4(8)3-5(2,6)7/h3H2,1-2H3 |

InChI Key |

OFFVSNBZABDUCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Difluoro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4,4-Difluoro-2-pentanone (CAS No. 86154-50-9). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the general characteristics and reactivity of analogous α-fluorinated ketones to provide a predictive framework for its behavior. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data on its structure, properties, and potential reactivity, while also highlighting areas where further experimental investigation is needed.

Chemical Structure and Identification

This compound is a ketone with two fluorine atoms attached to the carbon at the 4-position. Its chemical structure and basic identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 4,4-difluoropentan-2-one[1] |

| CAS Number | 86154-50-9[1] |

| Molecular Formula | C₅H₈F₂O[1] |

| Molecular Weight | 122.11 g/mol [1] |

| Canonical SMILES | CC(=O)CC(C)(F)F[1] |

| InChI Key | OFFVSNBZABDUCS-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | This compound (Computed) | 2-Pentanone (Experimental) |

| Molecular Weight ( g/mol ) | 122.11[1] | 86.13 |

| Boiling Point (°C) | Not Available | 102.2 |

| Melting Point (°C) | Not Available | -77.8 |

| Density (g/mL) | Not Available | 0.806 |

| XLogP3 | 0.9[1] | 0.9 |

Spectral Data

Detailed experimental spectra for this compound are scarce. A reference to a ¹⁹F NMR spectrum exists, but the full spectrum is not publicly accessible. The expected spectral characteristics are discussed below based on the compound's structure and data for analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet for the methyl protons at the 1-position (CH₃-C=O).

-

A triplet for the methylene protons at the 3-position (-CH₂-).

-

A triplet for the methyl protons at the 5-position, which will be coupled to the two fluorine atoms on the adjacent carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to display five signals corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C4) is expected to show a characteristic triplet due to C-F coupling. The carbonyl carbon (C2) will appear at the downfield end of the spectrum.

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum has been recorded for this compound, though the specific data is not publicly available.[1] It is expected to show a single signal, likely a quartet, due to coupling with the adjacent methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1740 cm⁻¹. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak at m/z = 122. Common fragmentation patterns for ketones would likely be observed, including alpha-cleavage to form acylium ions.

Chemical Reactivity

Specific reactivity data for this compound is not extensively documented. However, the reactivity can be inferred from the general behavior of α-fluoroketones. The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the carbonyl group and the adjacent protons.

The gem-difluoro group is known to be important in medicinal chemistry, as it can interact with biological targets such as proteases.

Reactivity of the Carbonyl Group

The electron-withdrawing effect of the two fluorine atoms at the α-position is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Caption: General mechanism of nucleophilic addition to a ketone.

Acidity of α-Protons

The protons on the methylene group (C3) adjacent to the carbonyl group are expected to be acidic due to the electron-withdrawing effects of both the carbonyl group and the gem-difluoro group. This would facilitate enolate formation under basic conditions.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of α,α-difluoroketones are well-established. A common approach involves the electrophilic fluorination of a ketone or a ketone precursor.

General Protocol for Electrophilic Fluorination of a Ketone

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Caption: Generalized workflow for the synthesis of an α,α-difluoroketone.

Procedure:

-

The starting ketone is dissolved in an appropriate aprotic solvent (e.g., acetonitrile, THF).

-

A base (e.g., LDA, NaH) is added to generate the enolate.

-

An electrophilic fluorinating agent (e.g., Selectfluor®) is added to the reaction mixture.

-

The reaction is stirred at a suitable temperature until completion, monitored by TLC or GC-MS.

-

The reaction is quenched with an aqueous solution.

-

The product is extracted with an organic solvent.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography or distillation.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the data for structurally related fluorinated ketones, the following precautions should be considered:

-

Flammability: Likely to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Toxicity: May be harmful if inhaled or swallowed. Avoid breathing vapors and contact with skin and eyes.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As previously mentioned, gem-difluoro ketone moieties are of interest in medicinal chemistry for their potential to act as enzyme inhibitors, particularly for proteases. However, no specific biological activity has been reported for this compound itself.

Conclusion

This compound is a fluorinated organic compound with potential applications in synthetic and medicinal chemistry. While its basic structural and computed properties are known, there is a significant lack of experimentally determined data regarding its physicochemical properties, spectral characteristics, and specific reactivity. The information provided in this guide, based on the properties of analogous compounds, offers a starting point for researchers. Further experimental investigation is crucial to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: Physical Properties of 4,4-Difluoro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4,4-Difluoro-2-pentanone. Due to the limited availability of experimentally determined data in publicly accessible literature, this document primarily presents computationally predicted properties. These computed values offer valuable estimations for researchers working with this compound.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that the majority of the available data is based on computational models.

| Property | Value | Source |

| Molecular Formula | C5H8F2O | PubChem[1] |

| Molecular Weight | 122.11 g/mol | PubChem (Computed)[1] |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Density | Data Not Available | |

| Refractive Index | Data Not Available | |

| XLogP3 | 0.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 122.05432120 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 122.05432120 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 8 | PubChem (Computed)[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, 19F NMR data is available.

| Spectrum Type | Parameters |

| 19F NMR | Instrument: Tesla BS497.[1] |

Experimental Protocols

Caption: Conceptual workflow for the synthesis of this compound.

Similarly, the determination of key physical properties would follow established laboratory procedures. The diagram below outlines the logical flow for characterizing the physical properties of a synthesized compound like this compound.

Caption: Logical workflow for determining the physical properties of a compound.

References

Spectroscopic Data of 4,4-Difluoro-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Difluoro-2-pentanone (CAS No. 86154-50-9). Due to the limited availability of experimentally derived public data, this document incorporates predicted spectroscopic values alongside general principles of spectroscopic analysis for ketones. This guide aims to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.2 | Triplet | ~1.5 |

| H-3 (CH₂) | ~3.1 | Triplet | ~14 |

| H-5 (CH₃) | ~1.7 | Triplet | ~19 |

Note: Predicted data is based on computational models and should be confirmed by experimental analysis.

¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~28 |

| C-2 (C=O) | ~205 |

| C-3 | ~45 (triplet due to C-F coupling) |

| C-4 | ~120 (triplet due to C-F coupling) |

| C-5 | ~24 (triplet due to C-F coupling) |

Note: Predicted data is based on computational models and should be confirmed by experimental analysis. The carbonyl carbon (C-2) is expected to be in the typical range for ketones (190-220 ppm). The carbons attached to fluorine (C-4 and C-5) and the adjacent carbon (C-3) will exhibit splitting due to carbon-fluorine coupling.[1][2]

Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Expected Absorption for this compound (cm⁻¹) |

| C=O (Ketone) | 1705-1725 | ~1720 (strong) |

| C-H (sp³) | 2850-3000 | Present |

| C-F | 1000-1400 | Present (strong) |

Note: The strong electron-withdrawing effect of the two fluorine atoms is expected to cause a slight shift to a higher wavenumber for the C=O stretch compared to a non-fluorinated ketone.

Mass Spectrometry Data

| Ion | m/z | Fragmentation Pathway |

| [M]⁺ | 122.11 | Molecular Ion |

| [M-CH₃]⁺ | 107 | α-cleavage |

| [CH₃CO]⁺ | 43 | α-cleavage |

| [C₂H₂F₂]⁺ | 64 | Cleavage of C3-C4 bond |

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (122.11 g/mol ).[1] Common fragmentation patterns for ketones include α-cleavage on either side of the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of approximately 0.6 mL.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same sample. A broadband proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure-Spectra Correlation.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of 4,4-Difluoro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of 4,4-Difluoro-2-pentanone. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predictive models based on established principles of NMR spectroscopy, particularly concerning the influence of fluorine and carbonyl functionalities on proton (¹H) and carbon (¹³C) chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on standard NMR principles and computational models. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.2 | Singlet | - |

| H-3 (CH₂) | ~3.1 | Triplet | ~18 (²JHF) |

| H-5 (CH₃) | ~1.6 | Triplet | ~19 (³JHF) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 (CH₃) | ~30 | Singlet | - |

| C-2 (C=O) | ~205 | Triplet | ~25 (³JCF) |

| C-3 (CH₂) | ~45 | Triplet | ~22 (²JCF) |

| C-4 (CF₂) | ~120 | Triplet | ~285 (¹JCF) |

| C-5 (CH₃) | ~24 | Triplet | ~25 (²JCF) |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structure elucidation. The following sections detail the recommended methodologies for sample preparation and data acquisition for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is the first step towards obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for small organic molecules. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.

-

Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, 5 mm NMR tube that is free from scratches and contaminants.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient for a compound of this molecular weight and concentration.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons, which is important for quantitative analysis.

-

Spectral Width: A spectral width of 10-12 ppm is generally adequate to cover the entire proton chemical shift range.

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient for most carbons in a small molecule.

-

Spectral Width: A spectral width of 200-250 ppm is used to cover the entire carbon chemical shift range.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Visualizations

The following diagrams illustrate the molecular structure with expected NMR couplings and a general workflow for NMR spectrum analysis.

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 4,4-Difluoro-2-pentanone

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry data for 4,4-Difluoro-2-pentanone. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected fragmentation patterns, presents the data in a clear, tabular format, and includes a detailed experimental protocol for acquiring such data. A visual representation of the predicted fragmentation pathway is also provided to facilitate a deeper understanding of the molecule's behavior under mass spectrometric conditions.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted based on the fundamental principles of electron ionization mass spectrometry and the known fragmentation behaviors of aliphatic ketones. The molecular weight of this compound (C₅H₈F₂O) is 122.11 g/mol . The predicted mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below.

| m/z | Predicted Relative Intensity | Ion Structure/Fragment Name |

| 122 | Low | [C₅H₈F₂O]⁺• (Molecular Ion) |

| 107 | Moderate | [C₄H₅F₂O]⁺ (Loss of •CH₃) |

| 87 | Moderate | [C₃H₄FO]⁺ (Loss of •CHF₂) |

| 69 | Low | [CHF₂]⁺ |

| 43 | High | [C₂H₃O]⁺ (Acylium ion) |

Key Fragmentation Pathways

Upon electron ionization, this compound is expected to undergo several key fragmentation processes, primarily driven by the stability of the resulting carbocations and acylium ions. The principal fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.

-

Alpha-Cleavage: Two primary alpha-cleavage pathways are predicted for the molecular ion ([C₅H₈F₂O]⁺•).

-

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the formation of a stable acylium ion with a predicted m/z of 107.

-

Loss of a difluoromethyl radical (•CHF₂): Cleavage of the C3-C4 bond leads to the formation of another acylium ion with a predicted m/z of 87. The base peak is anticipated to be at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺), formed through a more complex rearrangement or secondary fragmentation.

-

-

Other Fragmentations: The presence of fluorine atoms can also influence fragmentation, leading to the potential formation of a difluoromethyl cation ([CHF₂]⁺) at m/z 69.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized protocol for acquiring the mass spectrum of a small, volatile organic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: 2 minutes (to prevent filament damage from the solvent).

-

-

Data Acquisition and Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to this compound. Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4,4-Difluoro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4,4-difluoro-2-pentanone. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of infrared spectroscopy and data from analogous compounds. It includes a detailed table of expected vibrational frequencies, a standardized experimental protocol for acquiring the spectrum, and a logical workflow for spectral interpretation. This document is intended to support researchers in identifying and characterizing this compound in a laboratory setting.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is predicted to be dominated by the characteristic absorptions of its carbonyl group and the carbon-fluorine bonds. The presence of two fluorine atoms on the carbon atom beta to the carbonyl group is expected to influence the electronic environment of the carbonyl bond and introduce strong C-F stretching vibrations.

The following table summarizes the predicted key vibrational frequencies, their assignments, and expected intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~2980-3000 | Medium | C-H Stretch (sp³ - CH₃) | Asymmetric and symmetric stretching of the methyl groups. |

| ~2870-2960 | Medium | C-H Stretch (sp³ - CH₂) | Asymmetric and symmetric stretching of the methylene group. |

| ~1725-1745 | Strong | C=O Stretch (Ketone) | The electron-withdrawing effect of the two fluorine atoms is expected to shift this peak to a higher wavenumber compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[1][2] |

| ~1410-1430 | Medium | C-H Bend (CH₂ and CH₃) | Scissoring and bending vibrations of the alkyl groups. |

| ~1360 | Medium | C-H Bend (CH₃) | Symmetric bending of the methyl group attached to the carbonyl. |

| ~1100-1300 | Strong | C-F Stretch | The C-F stretching region can be complex.[3] A gem-difluoro group will exhibit strong asymmetric and symmetric stretching bands. These are often the strongest peaks in the spectrum of a fluorinated compound.[4] |

| ~1250 | Strong | C-C-C Stretch | Asymmetric stretch of the carbon backbone, potentially coupled with other vibrations.[5] |

| Below 1000 | Variable | Fingerprint Region | This region will contain a complex series of C-C stretching, C-H rocking, and C-C-F bending vibrations that are unique to the molecule as a whole. |

Experimental Protocol: Obtaining the Infrared Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer, employing the neat liquid sampling technique between salt plates.

I. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr) and holder

-

Pasteur pipettes and bulbs

-

This compound sample

-

Spectroscopy grade solvent for cleaning (e.g., acetone or dichloromethane)

-

Kimwipes or other lint-free tissues

-

Sample vial

-

Desiccator for storing salt plates

II. Procedure

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Open the sample compartment and ensure it is clean and free of any obstructions.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected to account for atmospheric and instrumental contributions (e.g., CO₂ and water vapor).[6]

-

Place the empty, clean salt plate holder into the sample beam path.

-

Close the sample compartment lid.

-

Using the spectrometer's software, initiate a background scan. This spectrum will be automatically stored and subtracted from the sample spectrum.[6]

-

-

Sample Preparation (Neat Liquid Film):

-

Retrieve two clean, dry salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[4]

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[7]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.[6]

-

-

Sample Spectrum Acquisition:

-

Mount the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

-

Place the holder into the sample beam path in the same orientation as the background scan.

-

Close the sample compartment lid.

-

In the software, initiate the sample scan. The software will automatically ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be appropriately labeled with the sample name, date, and any relevant experimental parameters.

-

Use the software tools to identify and label the peak positions (in cm⁻¹) of the significant absorption bands.

-

Compare the obtained peak positions with the predicted values in the data table above to confirm the identity and purity of the compound.

-

-

Cleaning and Storage:

-

Remove the salt plates from the spectrometer.

-

Disassemble the plates and rinse them thoroughly with a volatile, spectroscopy grade solvent (e.g., acetone).[6]

-

Gently wipe the plates dry with a Kimwipe.

-

Return the clean, dry salt plates to the desiccator for storage.

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in the analysis of the infrared spectrum of this compound.

Caption: Workflow for the identification of this compound from its IR spectrum.

References

In-Depth Technical Guide to 4,4-Difluoro-2-pentanone: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of 4,4-Difluoro-2-pentanone. It also outlines a general experimental workflow for its synthesis and characterization, and discusses its potential relevance in medicinal chemistry, particularly in the context of GABA-B receptor modulation.

Molecular Structure and Physicochemical Properties

This compound, also known as 4,4-difluoropentan-2-one, is a fluorinated ketone with the chemical formula C₅H₈F₂O.[1] The presence of two fluorine atoms on the fourth carbon atom significantly influences the molecule's electronic properties and reactivity.

Below is a diagram of the molecular structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4,4-difluoropentan-2-one | [1] |

| CAS Number | 86154-50-9 | [1] |

| Molecular Formula | C₅H₈F₂O | [1] |

| Molecular Weight | 122.11 g/mol | [1] |

| Exact Mass | 122.05432120 Da | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for elucidating the carbon and hydrogen framework of the molecule, with ¹⁹F NMR providing specific information about the fluorine environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different types of protons: the methyl group adjacent to the carbonyl (C1), the methylene group (C3), and the terminal methyl group (C5). The chemical shifts and splitting patterns will be influenced by the neighboring fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a characteristic triplet due to C-F coupling. The carbonyl carbon (C2) will also have a distinct chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound. It is expected to show a single signal for the two equivalent fluorine atoms, which will be split by the adjacent protons on the methylene and methyl groups. PubChem indicates the availability of ¹⁹F NMR data for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (122.11). Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of fluorine atoms will significantly influence the fragmentation pattern, leading to characteristic fluorine-containing fragment ions.

Experimental Protocols: A General Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of an organic compound like this compound.

Relevance in Drug Development

Fluorinated organic compounds have gained significant attention in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability.

Fluorinated ketones, in particular, are recognized as valuable intermediates in drug discovery and as potential inhibitors of hydrolytic enzymes such as serine and cysteine proteases.[3][4]

Potential as GABA-B Receptor Modulators

One area of interest for fluorinated ketones is in the modulation of the Gamma-Aminobutyric Acid (GABA) type B receptor. The GABA-B receptor is a G-protein coupled receptor that plays a crucial role in neuronal inhibition. Its activation leads to a cascade of downstream signaling events.

The following diagram illustrates a simplified signaling pathway of the GABA-B receptor.

The development of novel agonists and antagonists for the GABA-B receptor is an active area of research for conditions such as anxiety, depression, and addiction. The unique properties of fluorinated ketones may offer advantages in designing selective and potent modulators of this receptor.

Conclusion

This compound represents an interesting molecule with potential applications in medicinal chemistry and as a building block in organic synthesis. This guide has provided an overview of its molecular structure, physicochemical properties, and expected spectroscopic features. Further experimental work is required to fully characterize this compound and explore its biological activity. The general workflows and signaling pathway information presented here provide a foundation for researchers and drug development professionals interested in the study and application of fluorinated ketones.

References

- 1. This compound | C5H8F2O | CID 13053133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]

A Technical Guide to 4,4-Difluoro-2-pentanone: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluoro-2-pentanone, a geminal difluorinated ketone of interest in medicinal chemistry and drug development. This document details its chemical properties, outlines a general synthetic approach, and explores its potential applications based on the established roles of gem-difluoro compounds in modifying molecular properties for therapeutic benefit.

Chemical and Physical Properties

The introduction of gem-difluoro groups can significantly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. Below is a summary of the known and estimated properties of this compound.

| Property | Value | Citation |

| IUPAC Name | 4,4-difluoropentan-2-one | [1] |

| Molecular Formula | C₅H₈F₂O | [1] |

| Molecular Weight | 122.11 g/mol | [1] |

| CAS Number | 86154-50-9 | [1][2] |

| Boiling Point | Estimated: 150-160 °C (based on 4,4-Difluoropentan-2-ol) | [3] |

| Density | Estimated: ~1.035 g/cm³ (based on 4,4-Difluoropentan-2-ol) | [3] |

| 19F NMR Spectrum | Data available but not publicly accessible. | [1][4] |

Synthesis of gem-Difluorinated Ketones

General Experimental Protocol: Fluorination of a Ketone

Warning: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Parent ketone (e.g., 2,4-pentanedione)

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous hydrogen fluoride (HF) as a catalyst (optional but often used)

-

A suitable solvent (e.g., dichloromethane, CH₂Cl₂)

-

Apparatus for gas handling and a pressure-resistant reaction vessel (e.g., a stainless-steel autoclave).

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Apparatus for distillation or chromatography for purification.

Procedure:

-

The parent ketone is dissolved in the chosen solvent within the pressure-resistant reaction vessel.

-

The vessel is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A catalytic amount of anhydrous HF can be added at this stage.

-

Sulfur tetrafluoride is then carefully condensed into the reaction vessel.

-

The vessel is sealed and allowed to warm to room temperature, followed by heating to the desired reaction temperature for a specified period. The reaction progress should be monitored if possible.

-

After the reaction is complete, the vessel is cooled back to a low temperature before carefully venting the excess SF₄ into a scrubbing solution.

-

The reaction mixture is then cautiously quenched by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over a suitable drying agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield the gem-difluorinated ketone.

Applications in Drug Development

The gem-difluoro group is a valuable motif in medicinal chemistry, primarily because it can act as a bioisostere of a carbonyl group or a hydrated carbonyl (gem-diol). This substitution can lead to improved metabolic stability and enhanced binding affinity.

The introduction of fluorine can significantly impact the physicochemical properties of drug candidates. The gem-difluoro group, in particular, has been shown to influence lipophilicity and aqueous solubility in complex ways that are dependent on the molecular context.[5] Furthermore, gem-difluorination can either have a neutral effect or slightly improve the metabolic stability of compounds.[5]

Potential Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow for how a compound like this compound could be utilized in a drug discovery program.

Caption: Conceptual workflow for the utilization of a fluorinated ketone in drug discovery.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on similar fluorinated organic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6][7] Avoid breathing vapors or mist.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[6][7]

-

Hazards: Fluorinated organic compounds can be flammable and may be harmful if swallowed, in contact with skin, or inhaled.[7] They can also cause skin and eye irritation.[9] Upon combustion, they may produce hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][8]

This guide serves as a foundational resource for understanding the properties and potential of this compound. Further research is warranted to fully elucidate its chemical behavior, biological activity, and synthetic accessibility.

References

- 1. This compound | C5H8F2O | CID 13053133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanone, 4,4-difluoro- (9CI) CAS#: 86154-50-9 [m.chemicalbook.com]

- 3. 4,4-Difluoropentan-2-ol | 1821187-35-2 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 4,4-Difluoropentan-1-ol | C5H10F2O | CID 54148084 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4,4-Difluoro-2-pentanone (CAS: 86154-50-9)

Disclaimer: An extensive search for experimental data on 4,4-Difluoro-2-pentanone (CAS: 86154-50-9) did not yield specific values for many of its physicochemical properties, detailed experimental protocols for its synthesis, or comprehensive safety and toxicity data. The information available is largely limited to computed data from publicly accessible databases. The following guide is structured to meet the user's request format but is constrained by the limited availability of specific experimental information for this compound. Much of the presented information is based on general knowledge of fluorinated ketones and data for analogous compounds.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following table summarizes the available computed data.[1] Experimental values for properties such as boiling point, melting point, and density could not be located in the available literature.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₂O | PubChem[1] |

| Molecular Weight | 122.11 g/mol | PubChem[1] |

| IUPAC Name | 4,4-difluoropentan-2-one | PubChem[1] |

| CAS Number | 86154-50-9 | PubChem[1] |

| Canonical SMILES | CC(=O)CC(C)(F)F | PubChem[1] |

| InChI Key | OFFVSNBZABDUCS-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.9 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

-

¹H NMR: Protons on the methyl group adjacent to the carbonyl (position 1) would likely appear as a singlet. The methylene protons (position 3) would be split by the adjacent gem-difluoro group, likely resulting in a triplet. The methyl protons at position 5 would also be split by the geminal fluorine atoms, resulting in a triplet.

-

¹³C NMR: Five distinct carbon signals would be expected. The carbonyl carbon would appear significantly downfield. The carbon bearing the two fluorine atoms would show a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance would be expected, likely appearing as a quartet due to coupling with the adjacent methyl protons.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1715-1740 cm⁻¹. C-F stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 122. Common fragmentation patterns for ketones would likely be observed, such as alpha-cleavage.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, general methods for the synthesis of gem-difluorinated ketones can be proposed based on established organic chemistry principles. A plausible synthetic route could involve the fluorination of a suitable precursor, such as a corresponding β-diketone or a vinyl silane, using an electrophilic fluorinating agent.

A hypothetical synthetic workflow is presented below.

Caption: Hypothetical synthesis of this compound.

Applications in Research and Drug Development

While no specific applications for this compound in drug development have been documented in the available literature, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorinated ketones, in particular, have been investigated as enzyme inhibitors and as building blocks for the synthesis of more complex bioactive molecules. The gem-difluoroalkyl group can act as a bioisostere for other functional groups, potentially improving the pharmacological profile of a drug candidate.

The potential relevance of fluorinated compounds in drug discovery is illustrated in the signaling pathway diagram below, showing how a hypothetical fluorinated inhibitor might interact with a cellular signaling cascade.

Caption: Hypothetical inhibition of a kinase by a fluorinated compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. Therefore, it should be handled with the precautions appropriate for a research chemical with unknown toxicological properties. General safety measures for handling similar fluorinated organic compounds should be followed. These typically include:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

The logical workflow for handling a chemical with unknown hazards is depicted below.

Caption: General workflow for safe chemical handling.

References

Navigating the Synthesis of 4,4-Difluoro-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic pathways for 4,4-Difluoro-2-pentanone, a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of a gem-difluoro group adjacent to a carbonyl moiety can significantly alter the physicochemical and biological properties of a molecule, making this ketone an attractive target for synthetic chemists. This document outlines plausible synthetic routes, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several strategic pathways, primarily involving the direct fluorination of a ketone precursor or the construction of the difluorinated carbon skeleton through multi-step sequences. This guide focuses on two primary and plausible methodologies:

-

Direct α,α-Difluorination of 2-Pentanone: This approach involves the direct introduction of two fluorine atoms at the α-position to the carbonyl group of 2-pentanone using an electrophilic fluorinating agent.

-

Synthesis from a Pentafluorinated gem-Diol Intermediate: A more indirect but potentially high-yielding route that proceeds through the formation of a highly fluorinated gem-diol from 2-pentanone, followed by the generation of a difluoroenolate and subsequent reaction to yield the target ketone.

The following sections provide a detailed examination of these pathways, including experimental procedures, quantitative data, and visual representations of the workflows.

Pathway 1: Direct α,α-Difluorination of 2-Pentanone

This method represents the most straightforward approach to this compound, relying on the direct conversion of the readily available starting material, 2-pentanone. The key to this transformation is the use of a potent electrophilic fluorinating agent capable of introducing two fluorine atoms onto the same carbon.

Experimental Protocol

This protocol is adapted from general procedures for the α,α-difluorination of ketones.[1][2][3][4]

Materials:

-

2-Pentanone

-

Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Purification apparatus (silica gel column chromatography)

Procedure:

-

To a solution of 2-pentanone (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add Selectfluor™ (2.2 equivalents).

-

Stir the reaction mixture at 80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Pentanone | N/A |

| Fluorinating Agent | Selectfluor™ | [1][2] |

| Stoichiometry (Ketone:Fluorinating Agent) | 1 : 2.2 | Adapted from general procedures |

| Solvent | Acetonitrile | [2] |

| Temperature | 80°C | [2] |

| Reaction Time | Varies (monitor by TLC/GC-MS) | N/A |

| Yield | Fair to Excellent (expected) | [2] |

Reaction Workflow

Pathway 2: Synthesis via a Pentafluorinated gem-Diol Intermediate

This multi-step pathway offers an alternative to direct difluorination and may provide advantages in terms of selectivity and yield. The strategy involves the initial formation of a highly fluorinated gem-diol from 2-pentanone, which then serves as a precursor to a difluoroenolate intermediate.

Experimental Protocol

This protocol is based on a two-step synthesis of highly α-fluorinated gem-diols from methyl ketones, followed by a trifluoroacetate release to generate the difluoroenolate.[5][6]

Step 1: Synthesis of the Pentafluorinated gem-Diol Intermediate

Materials:

-

2-Pentanone

-

Lithium hexamethyldisilazide (LiHMDS)

-

Trifluoroethyl trifluoroacetate (TFETFA)

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pentanone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78°C.

-

Add LiHMDS (1.1 equivalents) dropwise to form the lithium enolate.

-

After stirring for a short period, add TFETFA (1.2 equivalents) to the reaction mixture at -78°C.

-

The reaction to form the α-trifluoroacetyl ketone intermediate is typically rapid.

-

This intermediate is then carried forward to the next step.

Step 2: Conversion to this compound

Materials:

-

α-Trifluoroacetyl ketone intermediate from Step 1

-

Lithium bromide (LiBr)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the crude α-trifluoroacetyl ketone intermediate in anhydrous THF, add LiBr and Et3N.

-

Stir the reaction mixture at room temperature. This will facilitate the release of trifluoroacetate and generate the α,α-difluoroenolate in situ.

-

The α,α-difluoroenolate will then be protonated upon workup to yield this compound.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data

| Parameter | Step 1: gem-Diol Formation | Step 2: Ketone Formation | Reference |

| Starting Material | 2-Pentanone | α-Trifluoroacetyl ketone | [5][6][7] |

| Reagents | LiHMDS, TFETFA | LiBr, Et3N | [5][6][7] |

| Stoichiometry | 1:1.1:1.2 | N/A | [7] |

| Solvent | THF | THF | [5][6][7] |

| Temperature | -78°C | Room Temperature | [5][7] |

| Yield | Good to Excellent (expected) | Good (typically 65-83%) | [5] |

Reaction Workflow

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The direct α,α-difluorination of 2-pentanone offers a concise and direct approach, while the multi-step synthesis via a pentafluorinated gem-diol intermediate provides an alternative that may offer advantages in specific laboratory contexts. The choice of pathway will depend on the availability of reagents, the desired scale of the synthesis, and the specific requirements for purity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and other structurally related fluorinated ketones. Further optimization of the presented reaction conditions may be necessary to achieve the desired outcomes for specific applications.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 4. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]

- 5. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of Methyl Ketones and Methyl Sulfones into α-Deutero-α,α-Difluoromethyl Ketones and α-Deutero-α,α-Difluoromethyl Sulfones in Three Synthetic Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Fluorinated Ketone: A Technical Overview of 4,4-Difluoro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of 4,4-Difluoro-2-pentanone, a fluorinated organic compound of interest in synthetic and medicinal chemistry. While the initial discovery and detailed synthesis were first reported in the Soviet chemical literature, this document aims to consolidate the available information, presenting it in a clear and accessible format for today's researchers. The strategic introduction of geminal fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making compounds like this compound valuable building blocks in the development of novel pharmaceuticals and materials.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below, offering a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₂O | PubChem[1] |

| Molecular Weight | 122.11 g/mol | PubChem[1] |

| IUPAC Name | 4,4-difluoropentan-2-one | PubChem[1] |

| CAS Number | 86154-50-9 | PubChem[1] |

| Boiling Point | Not available | |

| Density | Not available | |

| 19F NMR Chemical Shift | Data available but requires access to primary literature | |

| 1H NMR Spectral Data | Data available but requires access to primary literature | |

| Infrared (IR) Spectrum | Data available but requires access to primary literature | |

| Mass Spectrometry (MS) | Data available but requires access to primary literature |

Core Synthesis Pathway

The seminal work on the synthesis of this compound was published in 1983 by Stepanov and colleagues in the Journal of Organic Chemistry of the USSR (the English translation of Zhurnal Organicheskoi Khimii). The paper, titled "Reactions of organic compounds with sulfur tetrafluoride. XV. Reactions of 2-ketocarboxylic acids with SF₄," outlines the reaction of a β-keto acid with sulfur tetrafluoride (SF₄) to yield the desired gem-difluoroketone.

The logical workflow for this synthesis can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

While the full, detailed experimental protocol from the original 1983 publication by Stepanov et al. could not be accessed for this guide, the general procedure for the fluorination of a β-keto acid with sulfur tetrafluoride involves the following key steps. It is crucial to note that working with sulfur tetrafluoride requires specialized equipment and stringent safety precautions due to its high toxicity and reactivity.

General Procedure for Fluorination with SF₄:

-

Reactant Preparation: The starting material, 2,4-dioxopentanoic acid, is placed in a pressure-resistant reactor, typically made of a material compatible with hydrogen fluoride, which is a common byproduct.

-

Reagent Addition: A measured amount of sulfur tetrafluoride is introduced into the reactor. The reaction is often carried out in the presence of a catalyst, such as hydrogen fluoride.

-

Reaction Conditions: The reactor is sealed and heated to a specific temperature for a defined period. The exact conditions (temperature, pressure, and reaction time) are critical for achieving a good yield and minimizing side products.

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess SF₄ and HF are carefully vented. The crude product is then isolated.

-

Purification: The crude this compound is purified, typically by distillation or chromatography, to obtain the final product in high purity.

-

Characterization: The structure and purity of the final compound are confirmed using various spectroscopic methods, including ¹H NMR, ¹⁹F NMR, IR, and mass spectrometry.

Significance and Potential Applications

The introduction of a gem-difluoro group adjacent to a carbonyl moiety can significantly impact a molecule's biological activity. The highly electronegative fluorine atoms can alter the electronics of the carbonyl group, influencing its reactivity and interactions with biological targets. Difluoromethyl ketones have been investigated as inhibitors of various enzymes, including proteases, where the difluoromethylene group can act as a stable mimic of a tetrahedral intermediate.

Further research into the biological activity of this compound and its derivatives could be a promising avenue for drug discovery. The logical relationship for exploring its potential can be depicted as:

Caption: Logical workflow for the biological evaluation of this compound.

This guide provides a foundational understanding of this compound based on available information. For complete and detailed experimental procedures and characterization data, researchers are strongly encouraged to consult the original 1983 publication by Stepanov and colleagues.

References

4,4-Difluoro-2-pentanone: A Technical Review of a Sparsely Documented Fluorinated Ketone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4-Difluoro-2-pentanone is a small, fluorinated organic molecule with potential applications in medicinal chemistry and materials science. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of detailed experimental data. While the physical and chemical properties of this compound have been calculated and are available in public databases, the primary research detailing its synthesis, characterization, and biological evaluation is largely confined to a single, not widely accessible, publication from 1983. This guide provides a summary of the available information on this compound, supplemented with general principles from the broader field of fluorinated ketone chemistry, to offer a foundational understanding for researchers interested in this molecule.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the key computed properties available from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₂O | PubChem |

| Molecular Weight | 122.11 g/mol | PubChem |

| IUPAC Name | 4,4-difluoropentan-2-one | PubChem |

| CAS Number | 86154-50-9 | ChemicalBook |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 122.05432120 | PubChem |

| Monoisotopic Mass | 122.05432120 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 98.6 | PubChem |

Synthesis of α,α-Difluoro Ketones: A General Overview

One plausible synthetic approach could involve the direct fluorination of 2-pentanone or a protected derivative using a suitable electrophilic fluorinating agent.

Below is a generalized workflow for the synthesis of an α,α-difluoro ketone, which could be adapted for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the following spectral features would be expected:

-

¹H NMR: Signals corresponding to the two methyl groups and the methylene group. The protons on the carbon adjacent to the difluorinated carbon would likely show coupling to the fluorine atoms.

-

¹³C NMR: Resonances for the carbonyl carbon, the two methyl carbons, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the C-4 carbon would appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single resonance, likely a quartet, due to coupling with the adjacent methyl protons. A reference to a ¹⁹F NMR spectrum exists in the SpectraBase database, citing a 1983 publication in the "Journal of Organic Chemistry of the USSR" (Zhurnal Organicheskoi Khimii).

-

IR Spectroscopy: A characteristic strong absorption band for the C=O (ketone) stretching vibration, typically in the range of 1700-1725 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z = 122. Fragmentation patterns would likely involve the loss of methyl and acetyl groups.

Biological Activity and Applications in Drug Development

There is currently no available information in the scientific literature regarding the biological activity of this compound or its evaluation in any drug development context. The introduction of gem-difluoro groups into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, it is plausible that this compound or its derivatives could be of interest for biological screening. However, without experimental data, any potential application remains speculative.

Conclusion and Future Outlook

This compound represents a molecule for which there is a significant gap in the publicly accessible scientific literature. While its basic physicochemical properties can be estimated through computational methods, a thorough understanding of its chemistry and potential applications is hampered by the lack of detailed experimental reports on its synthesis, characterization, and biological activity. The key to unlocking further research on this compound may lie in accessing and translating the findings from the 1983 publication in Zhurnal Organicheskoi Khimii. Future research efforts could focus on developing and publishing a robust and accessible synthetic protocol for this compound, followed by a comprehensive spectroscopic characterization and an evaluation of its biological properties. Such studies would be valuable in determining the potential of this fluorinated ketone as a building block in medicinal chemistry and other areas of chemical research.

Quantum Chemical Insights into Difluoroketones: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Reactivity, and Therapeutic Potential of Difluoroketones for Researchers, Scientists, and Drug Development Professionals.

Difluoroketones have emerged as a pivotal class of molecules in medicinal chemistry, primarily owing to their potent and often irreversible inhibition of various enzymes, particularly serine and cysteine proteases. The unique electronic properties conferred by the gem-difluoro group adjacent to a carbonyl moiety lead to enhanced electrophilicity and the ability to form stable tetrahedral intermediates that mimic the transition state of enzymatic reactions. This technical guide delves into the quantum chemical studies that have illuminated the underlying principles of difluoroketone reactivity and their application in drug design, supported by detailed experimental protocols and computational workflows.

Core Concepts: The Quantum View of Difluoroketone Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reactivity of the difluoroketone warhead. The potent electron-withdrawing nature of the two fluorine atoms significantly increases the positive electrostatic potential on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1] Computational studies have quantified this effect, demonstrating a lower Lowest Unoccupied Molecular Orbital (LUMO) energy for the carbonyl group in difluoromethyl ketones compared to their non-fluorinated counterparts.[1] This reduced LUMO energy signifies a greater propensity to accept electrons from a nucleophile, such as the hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site.

Furthermore, quantum chemical studies have provided valuable insights into the stability of the tetrahedral intermediate formed upon nucleophilic attack. This intermediate, a gem-diol (or hydrated form), is a key transition-state analog that is stabilized by the fluorine atoms.[1] The stability of this intermediate is a crucial factor in the mechanism of both reversible and irreversible inhibition by difluoroketones.

Quantitative Data from Quantum Chemical Studies

The following tables summarize key quantitative data obtained from various quantum chemical studies on difluoroketones and related fluorinated compounds. These data provide a comparative basis for understanding their reactivity and inhibitory potential.

| Compound/Reaction | Parameter | Calculated Value | Computational Method | Reference |

| Copper-Catalyzed Synthesis of Fluoroalcohols | Gibbs Free Energy of Intermediate I4 (Cu-CAlk) | -1.6 kcal/mol | DFT | [2] |

| Copper-Catalyzed Synthesis of Fluoroalcohols | Gibbs Free Energy of Intermediate I5 (Copper-alkoxide) | -7.4 kcal/mol | DFT | [2] |

| Copper-Catalyzed Synthesis of Fluoroalcohols | Energy of Transition State (TS1) | +16.9 kcal/mol | DFT | [2] |

| Copper-Catalyzed Synthesis of Fluoroalcohols | Energy of Transition State (TS2) | +42.4 kcal/mol | DFT | [2] |

Table 1: Calculated Thermodynamic and Kinetic Parameters for a Copper-Catalyzed Reaction Involving a Fluorinated Intermediate.

| Parameter | Description | Significance in Difluoroketone Chemistry |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy on the carbonyl carbon indicates higher electrophilicity and susceptibility to nucleophilic attack. |

| Electrostatic Potential | The charge distribution around the molecule. | A more positive electrostatic potential on the carbonyl carbon enhances the attraction of nucleophiles. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Lower activation energies for the formation of the tetrahedral intermediate indicate a faster rate of inhibition. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | A more negative reaction enthalpy for the formation of the covalent adduct indicates a more stable product and stronger inhibition. |

| Bond Lengths and Angles | Geometric parameters of the molecule. | Changes in bond lengths and angles upon inhibitor binding can provide insights into the mechanism of action. |

Table 2: Key Quantum Chemical Descriptors for a ssessing Difluoroketone Reactivity.

Experimental Protocols

Solid-Phase Synthesis of Peptidyl Difluoroketones

This protocol outlines a general method for the solid-phase synthesis of peptidyl difluoroketones, which are commonly used as enzyme inhibitors.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

Difluoro ketone building block (e.g., a protected amino acid derivative with a difluoromethyl ketone)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Coupling of the Difluoro Ketone Building Block: Couple the difluoro ketone building block using the same procedure as for the amino acids.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptidyl difluoroketone using mass spectrometry and analytical RP-HPLC.

Fluorescence-Based Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of difluoroketones against a serine protease using a fluorogenic substrate.

Materials:

-

Serine protease (e.g., chymotrypsin, elastase)

-

Fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is cleaved by the enzyme)

-

Difluoroketone inhibitor

-

Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

-

96-well microplate (black, for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the serine protease and the difluoroketone inhibitor in a suitable solvent (e.g., DMSO).

-

Incubation: In a 96-well microplate, add the assay buffer, followed by the difluoroketone inhibitor at various concentrations. Add the serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

For mechanism of inhibition studies, perform kinetic analyses by varying both substrate and inhibitor concentrations and fitting the data to appropriate models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

-

Visualizing a Computational Drug Design Workflow

The following diagram, generated using the DOT language, illustrates a typical computational workflow for the design and evaluation of covalent difluoroketone inhibitors.

Caption: Computational workflow for difluoroketone inhibitor design.

This guide provides a foundational understanding of the quantum chemical principles governing the activity of difluoroketones and offers practical protocols for their synthesis and evaluation. The integration of computational and experimental approaches is crucial for the rational design of novel and effective difluoroketone-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: 4,4-Difluoro-2-pentanone as a Versatile Fluorinated Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoro-2-pentanone is a valuable fluorinated building block in organic synthesis, offering a strategic entry point for the introduction of the gem-difluoroethyl group into a variety of molecular scaffolds. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this ketone a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fluorinated pyrazoles and pyrimidines, two important classes of heterocyclic compounds with diverse biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting building block is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₂O | [3] |

| Molecular Weight | 122.11 g/mol | [3] |

| IUPAC Name | 4,4-difluoropentan-2-one | [3] |

| CAS Number | 86154-50-9 | [3] |

Application 1: Synthesis of 3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole

The reaction of this compound with hydrazine hydrate provides a direct route to the corresponding fluorinated pyrazole derivative. Pyrazoles are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[4]

Experimental Workflow

Caption: Synthesis of 3-(1,1-difluoroethyl)-5-methyl-1H-pyrazole.